3-(2-Chloroethyl)-1-(propan-2-yl)urea

Übersicht

Beschreibung

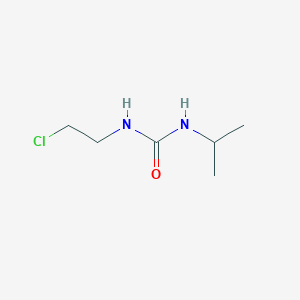

3-(2-Chloroethyl)-1-(propan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a propan-2-yl group attached to the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(2-Chloroethyl)-1-(propan-2-yl)urea can be synthesized through the reaction of 2-chloroethylamine hydrochloride with isopropyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-(2-chloroethyl)-3-propan-2-ylurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Chloroethyl)-1-(propan-2-yl)urea undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide or amine.

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted ureas with various functional groups.

Oxidation: Oxidized urea derivatives.

Reduction: Amine derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloroethyl)-1-(propan-2-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(2-chloroethyl)-3-propan-2-ylurea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can result in the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s effects are mediated through the formation of cross-links in DNA, which prevent the separation of DNA strands necessary for replication.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound also contains a chloroethyl group and is used in chemotherapy.

Carmustine: Another chloroethyl-containing compound used as an alkylating agent in cancer treatment.

Semustine: Similar in structure and function, used in chemotherapy.

Uniqueness: 3-(2-Chloroethyl)-1-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propan-2-yl group differentiates it from other chloroethyl-containing compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

3-(2-Chloroethyl)-1-(propan-2-yl)urea is a compound of significant interest due to its biological activity, particularly in the field of oncology. Its structure features a chloroethyl group that contributes to its reactivity and potential therapeutic applications. This article explores the biological mechanisms, efficacy, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₃ClN₂O. The presence of the chloroethyl moiety allows for nucleophilic substitution reactions, making it a candidate for interactions with biomolecules such as DNA and proteins. The compound's unique structure can lead to various derivatives, influencing its biological activity.

Alkylation of DNA : The primary mechanism by which this compound exerts its cytotoxic effects is through alkylation of DNA. This process involves the attachment of alkyl groups to DNA bases, leading to:

- DNA Fragmentation : Repair enzymes attempt to replace alkylated bases, resulting in fragmentation.

- Cross-Linking : Formation of cross-links between DNA strands prevents separation necessary for replication and transcription.

- Mispairing : Induction of mutations through mispairing of nucleotides.

These actions trigger cellular responses that can lead to apoptosis in cancer cells, making the compound a potential chemotherapeutic agent.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

- IC50 Values : Preliminary studies suggest varying IC50 values depending on the cell line tested, indicating its effectiveness in inhibiting cancer cell growth. For example, compounds with similar structures have shown IC50 values as low as 3.25 mg/mL against Hep-2 cells .

| Cell Line | IC50 (mg/mL) |

|---|---|

| Hep-2 | 3.25 |

| P815 | 17.82 |

Case Studies

Several case studies have explored the compound's effects in vivo and in vitro:

- In Vitro Studies : Research has indicated that treatment with this compound leads to significant apoptosis in treated cancer cells. The mechanism involves activation of pathways associated with DNA damage response, including the ATR/Chk1 pathway.

- Animal Models : In animal studies, the compound has shown promise in reducing tumor size and improving survival rates when administered at specific dosages. However, high doses have raised concerns regarding potential toxicity and adverse effects.

Biochemical Pathways Affected

The interaction of this compound with DNA initiates a cascade of biochemical responses:

- Fanconi Anemia Pathway : This pathway is activated in response to DNA cross-linking.

- Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cell cycle regulation and apoptosis.

Safety and Toxicity

While this compound demonstrates significant potential as an antitumor agent, safety profiles must be carefully evaluated. Reports indicate that it can cause skin irritation and serious eye damage upon exposure . Further research is necessary to establish comprehensive toxicity data.

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVNWYVGDBEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.